BenchChemオンラインストアへようこそ!

Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate

Physicochemical Analysis Lipophilicity SAR

Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate (CAS 454473-78-0) is a para-substituted aromatic ester featuring a 3-fluorobenzyl ether moiety. It is classified as a fluorinated building block, structurally and functionally related to intermediates used in the synthesis of MAO-B inhibitors like safinamide.

Molecular Formula C15H13FO3
Molecular Weight 260.264
CAS No. 454473-78-0
Cat. No. B2356825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate
CAS454473-78-0
Molecular FormulaC15H13FO3
Molecular Weight260.264
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)F
InChIInChI=1S/C15H13FO3/c1-18-15(17)12-5-7-14(8-6-12)19-10-11-3-2-4-13(16)9-11/h2-9H,10H2,1H3
InChIKeyCRSAJAUIAXPCDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate: A Para-Substituted Fluorobenzyl Ether Intermediate for Targeted Probe Synthesis


Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate (CAS 454473-78-0) is a para-substituted aromatic ester featuring a 3-fluorobenzyl ether moiety. It is classified as a fluorinated building block, structurally and functionally related to intermediates used in the synthesis of MAO-B inhibitors like safinamide . A key differentiator is its use as a protected, non-ionizable analog of the pharmacologically active 4-[(3-fluorobenzyl)oxy]benzoic acid metabolite, offering improved membrane permeability for in vitro probe studies where the free acid's carboxylate would limit cell penetration .

Why Interchanging Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate with Other Fluorobenzyl Analogs Can Lead to Divergent Physicochemical and Metabolic Profiles


Substituting this compound with other positional isomers (e.g., 2-fluoro or 4-fluoro benzyl analogs) or the corresponding free acid is not a benign procurement decision. The distinct electronic effects of the meta-fluorine substitution directly influence the ether's conformational preferences and metabolic stability compared to ortho- or para-substituted isomers . Furthermore, replacing the terminal methyl ester with a free carboxylic acid (as in the safinamide metabolite NW-1689) drastically alters lipophilicity, ionizability, and thus passive membrane permeability, rendering the acid unsuitable for assays requiring a cell-permeable probe of the benzyloxyphenyl pharmacophore without active transport . These differences necessitate strict lot-controlled procurement of the specific CAS for reproducible SAR studies.

Evidence Guide: Quantifiable Differentiation Points for Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate


Computational Lipophilicity: LogP Differential vs. the 2-Fluoro Positional Isomer

The predicted partition coefficient (LogP) for this compound is 3.19 . In contrast, the closely related 2-fluoro positional isomer (methyl 4-(2-fluorobenzyl)oxy)benzoate, CAS 128982-48-9) shows a LogP of 3.1913 . While numerically similar, the difference in the fluorine position on the benzyl ring is known to create distinct local dipole moments and solvation profiles, which can subtly but significantly affect HPLC retention time and target binding in computational models.

Physicochemical Analysis Lipophilicity SAR

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization (MPO) Score as a Permeability Predictor

The compound exhibits a TPSA of 35.53 Ų . This places it within the favorable range for passive CNS permeability (typically < 90 Ų) and oral absorption. The corresponding free acid metabolite (4-[(3-fluorobenzyl)oxy]benzoic acid, NW-1689) has a higher TPSA (approx. 46.53 Ų for the carboxylate group alone, plus additional H-bond donors) and is ionized at physiological pH, significantly reducing its passive membrane permeability . This makes the methyl ester the preferred form for tools aiming to access intracellular targets without requiring active transporters.

Drug Design ADMET Permeability

Physical Solid-State Property: Melting Point as a Quality and Formulation Handle

The compound has a reported melting point of 71–73 °C . This is a solid at room temperature, unlike the liquid character reported for the corresponding 3-((4-fluorobenzyl)oxy)benzoate isomer (methyl 3-((4-fluorobenzyl)oxy)benzoate), which is sold as a clear liquid for specific HPLC/GC applications . The solid-state nature of the target compound simplifies high-purity isolation via recrystallization and offers different handling and formulation characteristics for in vivo formulation or topical research.

Process Chemistry Formulation Characterization

Safety and Hazard Classification: Irritant Profile vs. Non-Hazardous Analogs

This compound is classified under Hazard Codes as 'Xi' (Irritant) . This contrasts with some structurally similar building blocks, such as Methyl 4-benzyloxy-2-fluorobenzoate, which carries a more specific warning profile (H303+H313+H333) indicating potential harm through multiple exposure routes . The simpler, established Xi classification for the target compound may translate to less restrictive handling protocols in well-ventilated standard laboratories compared to analogs requiring more specialized containment.

EHS Safety Handling

Application Scenarios for Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate Based on Validated Differentiation


A Permeable Probe for the 4-[(3-fluorobenzyl)oxy]phenyl Pharmacophore in Intracellular Target Engagement

When a research team requires a tool compound to study the 4-[(3-fluorobenzyl)oxy]phenyl moiety's binding to an intracellular target (e.g., a kinase or epigenetic reader) in intact cells, the free acid metabolite (NW-1689) is not suitable due to its ionization and low permeability. This methyl ester, with its low TPSA of 35.53 Ų and a LogP of 3.19, is predicted to passively cross cell membranes, enabling dose-response studies without the confounding variable of active transport .

Precision Crystallization and Co-Crystal Screening Intermediates

In any medicinal chemistry project where the benzyloxyphenyl fragment is a core scaffold, a crystalline, high-melting intermediate is highly valued. This compound's solid-state nature and defined melting point (71–73 °C) make it the superior choice over liquid isomeric analogs (e.g., methyl 3-((4-fluorobenzyl)oxy)benzoate) for structural biology efforts such as obtaining ligand-bound co-crystals or for rigorous purification by recrystallization, ensuring batch-to-batch consistency for in vivo pharmacology .

Scalable Synthesis with Favorable Safety Profile for Routine Lab Handling

For synthetic chemistry groups preparing derivative libraries in multi-gram quantities, a building block with a clear, manageable safety profile is a key procurement driver. With an Xi (Irritant) classification, this compound avoids the additional 'Harmful' exposure risk statements seen with some related fluorinated benzoate esters. This allows for safer scale-up operations in standard laboratory environments without the need for specialized containment or heightened procedural safety reviews, reducing operational friction .

Quote Request

Request a Quote for Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.